

CY5-Peg5-azide Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CY5-Peg5-azide bromide

Cat. No.: B15542005

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An in-depth examination of the synthesis, properties, and applications of **CY5-Peg5-azide bromide**, a fluorescent labeling reagent crucial for advanced bioconjugation and molecular imaging techniques.

Introduction

CY5-Peg5-azide bromide is a specialized chemical compound that integrates a cyanine 5 (CY5) fluorophore, a five-unit polyethylene glycol (Peg5) spacer, and a terminal azide group. This unique tripartite structure makes it an invaluable tool in biological and pharmaceutical research, particularly in the field of bioconjugation. The CY5 dye provides a strong fluorescent signal in the far-red spectrum, which is advantageous for minimizing background fluorescence from biological samples. The hydrophilic Peg5 linker enhances solubility in aqueous buffers and reduces steric hindrance, facilitating the attachment of the dye to biomolecules. The terminal azide group is a key functional moiety for "click chemistry," a set of highly efficient and specific chemical reactions. This guide provides a comprehensive overview of **CY5-Peg5-azide bromide**, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

The key characteristics of **CY5-Peg5-azide bromide** are summarized in the tables below. These properties are essential for designing and executing experiments involving this fluorescent probe.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₄₄ H ₆₃ BrN ₆ O ₆	[1]
Molecular Weight	851.91 g/mol	[1]
Purity	≥98%	[1]
Appearance	Solid	N/A
Solubility	Soluble in DMSO, DMF, DCM	[2]
Storage Conditions	-20°C, sealed, away from moisture and light	[1]

Spectroscopic Properties

Property	Value	Source
Excitation Maximum (λ_{ex})	646 nm	[2]
Emission Maximum (λ_{em})	662 nm	[2]
Molar Extinction Coefficient	232,000 cm ⁻¹ M ⁻¹	[2]

Mechanism of Action: Click Chemistry

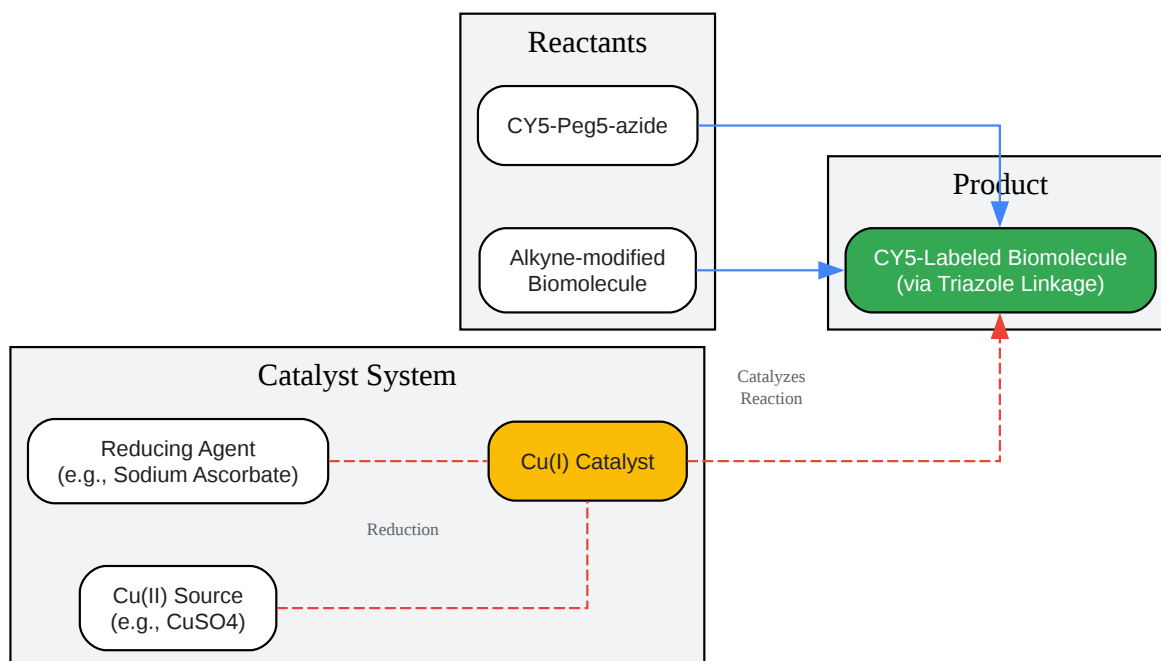
CY5-Peg5-azide bromide is primarily utilized in click chemistry reactions, which are known for their high yield, specificity, and biocompatibility. The terminal azide group of the molecule can participate in two main types of click reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. This is the most common form of click chemistry.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.[3]

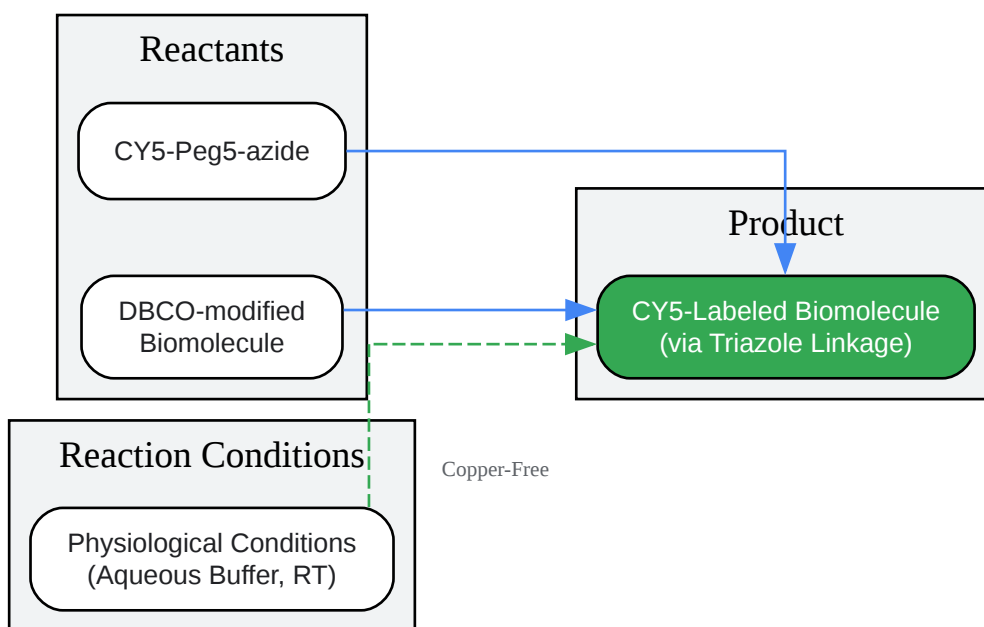
Experimental Workflows and Signaling Pathways

The versatility of **CY5-Peg5-azide bromide** allows for its integration into various experimental workflows for the labeling and detection of biomolecules. Below are diagrams illustrating the logical flow of CuAAC and SPAAC reactions.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **CY5-Peg5-azide bromide**. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Labeling of an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a protein that has been previously modified to contain a terminal alkyne group.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **CY5-Peg5-azide bromide**
- Dimethyl sulfoxide (DMSO)

- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare a stock solution of **CY5-Peg5-azide bromide**: Dissolve the **CY5-Peg5-azide bromide** in DMSO to a final concentration of 10 mM.
- Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
 - Alkyne-modified protein solution (to a final concentration of 1-5 mg/mL)
 - **CY5-Peg5-azide bromide** stock solution (to a final molar excess of 2-5 fold over the protein)
 - Premixed solution of CuSO_4 and THPTA ligand (final concentrations of 0.25 mM and 1.25 mM, respectively)
 - Freshly prepared sodium ascorbate solution (to a final concentration of 5 mM)
- Incubate the reaction: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein: Remove the excess unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 650 nm (for CY5 concentration).

Protocol 2: Labeling of a DBCO-Modified Antibody via SPAAC

This protocol details the copper-free labeling of an antibody that has been functionalized with a DBCO group.

Materials:

- DBCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- **CY5-Peg5-azide bromide**
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

- Prepare a stock solution of **CY5-Peg5-azide bromide**: Dissolve the **CY5-Peg5-azide bromide** in DMSO to a final concentration of 10 mM.
- Set up the conjugation reaction:
 - To the DBCO-modified antibody solution (typically 1-2 mg/mL), add a 5-10 fold molar excess of the **CY5-Peg5-azide bromide** stock solution.
 - The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
- Incubate the reaction: Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
- Purify the labeled antibody: Remove the unreacted **CY5-Peg5-azide bromide** by SEC or dialysis.
- Characterize the labeled antibody: Determine the concentration of the antibody and the incorporated dye using spectrophotometry at 280 nm and 650 nm, respectively, to calculate the DOL.

Applications in Research and Drug Development

The ability to specifically and efficiently label biomolecules with **CY5-Peg5-azide bromide** opens up a wide range of applications in research and drug development:

- **Fluorescence Microscopy:** Visualize the localization and trafficking of labeled proteins, lipids, or other biomolecules within cells and tissues.
- **Flow Cytometry:** Quantify and sort cell populations based on the presence of a labeled cell surface marker.
- **In Vivo Imaging:** Track the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.
- **PROTAC Development:** CY5-Peg5-azide can be used as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to study their cellular uptake and mechanism of action.^[4]
- **High-Throughput Screening:** Develop fluorescent assays for drug discovery and diagnostics.

Conclusion

CY5-Peg5-azide bromide is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright, far-red fluorophore, a biocompatible PEG spacer, and a click-chemistry-ready azide group makes it an ideal choice for a wide array of applications in modern biological and pharmaceutical research. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this reagent in the laboratory.

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References

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